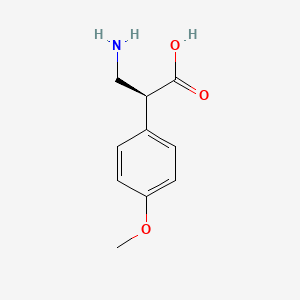

(R)-3-Amino-2-(4-methoxy-phenyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

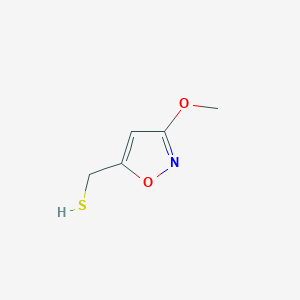

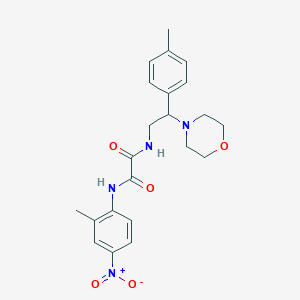

(R)-3-Amino-2-(4-methoxy-phenyl)-propionic acid, also known as AMPA, is a non-essential amino acid that belongs to the class of alpha-amino acids. AMPA is an important neurotransmitter in the central nervous system and is involved in various physiological processes such as synaptic plasticity, learning, and memory.

Scientific Research Applications

Proteomics Research

In proteomics, this compound is utilized for the study of protein interactions and functions. It serves as a building block for synthesizing peptides and proteins that are used in identifying and understanding protein structure and function .

Medicine

“(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid” has potential applications in the development of pharmaceuticals. It could be a precursor in the synthesis of complex molecules that have therapeutic properties, particularly in the treatment of neurological disorders .

Agriculture

The compound may play a role in the synthesis of agricultural chemicals. These chemicals can be designed to enhance plant growth, protect crops from pests, or improve the nutritional quality of agricultural products .

Biotechnology

In biotechnology, this amino acid derivative can be used in enzyme-mediated processes. For example, it could be involved in the production of enantiomerically pure compounds through biocatalysis, which is crucial for creating substances with high specificity and activity .

Pharmacology

Pharmacological research might employ this compound as a chiral building block for the synthesis of drug candidates. Its specific stereochemistry is valuable for creating drugs with desired efficacy and reduced side effects .

Chemical Research

“(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid” is significant in chemical research for the development of new synthetic pathways. It can be used to study reaction mechanisms and develop new catalytic processes that are more efficient and environmentally friendly .

Industrial Processes

This compound is also relevant in industrial processes where it could be used to synthesize fine chemicals. These chemicals serve as intermediates in the production of dyes, fragrances, and other materials that require specific molecular architectures .

Mechanism of Action

Target of Action

Amino acids and their derivatives often interact with protein targets in the body, including enzymes, receptors, and ion channels. These interactions can modulate the function of these proteins and lead to various physiological effects .

Mode of Action

The mode of action of amino acids and their derivatives can vary widely depending on their specific chemical structure and the target they interact with. They may act as agonists or antagonists of receptors, inhibitors or activators of enzymes, or modulators of ion channels .

Biochemical Pathways

Amino acids and their derivatives can be involved in a variety of biochemical pathways. They can serve as precursors for the synthesis of proteins and other biomolecules, participate in signal transduction pathways, or be metabolized to produce energy .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amino acids and their derivatives can be influenced by factors such as their chemical structure, the route of administration, and the physiological condition of the individual .

Result of Action

The molecular and cellular effects of amino acids and their derivatives can include changes in cellular signaling, gene expression, and metabolic activity. These effects can lead to changes in physiological functions such as growth, immune response, and neurotransmission .

Action Environment

The action, efficacy, and stability of amino acids and their derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARIUONFSONQNP-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2360496.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2360499.png)

![1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2360506.png)

![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2360510.png)